Pyridine, 2-methyl-4-(3-nitrophenyl)-

Mass spectrometry Isomer differentiation Nitrophenylpyridines

Regulatory ANDA submissions require certified impurity standards for HPLC peak identification and ICH Q3A compliance. CAS 4385-82-4 is the authenticated Barnidipine Impurity 5 reference standard. • **Certified Characterization**: Complete MS, ¹H-NMR, and ¹³C-NMR data package included • **Isomer-Specific**: meta-nitro isomer with distinct fragmentation signature (per Kuznetsov, 1987) - not interchangeable with ortho/para isomers • **Regulatory Ready**: Supports ICH Q1B photostability testing and ANDA CMC documentation for barnidipine HCl

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 4385-82-4
Cat. No. B11771598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 2-methyl-4-(3-nitrophenyl)-
CAS4385-82-4
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C12H10N2O2/c1-9-7-11(5-6-13-9)10-3-2-4-12(8-10)14(15)16/h2-8H,1H3
InChIKeyDWWATEVVFBMVDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Barnidipine Impurity 5 Reference Standard Identity and Procurement Context


Pyridine, 2-methyl-4-(3-nitrophenyl)- (IUPAC: 2-methyl-4-(3-nitrophenyl)pyridine, CAS 4385-82-4) is a monomethyl-substituted nitrophenylpyridine with molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol [1]. The compound bears a methyl group at pyridine position 2 and a 3-nitrophenyl (meta-nitro) substituent at position 4. It is formally designated as Barnidipine Impurity 5 and is supplied as a certified reference standard with detailed characterization data—including MS, ¹H-NMR, and ¹³C-NMR—compliant with ICH regulatory guidelines for ANDA submissions and commercial barnidipine hydrochloride manufacturing [2]. The compound belongs to the broader class of nitrophenylpyridine derivatives that arise as oxidative aromatization (dehydrogenation) products from 1,4-dihydropyridine calcium channel blockers, a degradation pathway well-established for barnidipine, nifedipine, nitrendipine, and related congeners [3].

Why Generic Nitrophenylpyridine Isomers Cannot Substitute


The nine possible monomethyl-substituted nitrophenylpyridine isomers—varying in the position of the methyl group on the pyridine ring (2-, 3-, or 4-) and the nitro group on the phenyl ring (ortho, meta, or para)—are non-interchangeable in analytical and regulatory contexts [1]. Each isomer produces a distinct electron-impact mass fragmentation signature; the probability of OH, H₂O, and NO radical elimination from the molecular ion depends critically on the nitro group position in the phenyl ring and the nitrophenyl substituent position on the pyridine ring, enabling unambiguous isomer identification [1]. Furthermore, CAS 4385-82-4 (MW 214.22) differs fundamentally from the more complex Barnidipine Impurities 1–4 (MW ~489–550, bearing 3,5-dicarboxylate ester groups) that were identified and characterized in the barnidipine hydrochloride process development study [2]. Substituting a non-certified generic nitrophenylpyridine isomer or an incorrect Barnidipine impurity reference standard would compromise HPLC peak identification, method validation, and regulatory compliance in ANDA filings where impurity-specific traceability is mandated [2].

Quantitative Differentiation Evidence Against Closest Analogs


Mass Fragmentation Pattern for Isomer Identification

Under electron-impact (EI) mass spectrometry conditions, the dissociative ionization of 2-methyl-4-(3-nitrophenyl)pyridine produces a characteristic fragmentation pattern that distinguishes it from its eight isomeric monomethyl-nitrophenylpyridine counterparts. The key differentiator is the relative probability of NO₂, OH, H₂O, and NO radical elimination, which is governed by the position of the nitro group (ortho, meta, or para) on the phenyl ring and the position of the nitrophenyl substituent (2-, 3-, or 4-) on the pyridine ring [1]. The meta-nitro isomer (i.e., the 3-nitrophenyl compound, CAS 4385-82-4) yields a distinct (M – (NO₂ + H))⁺ fragment abundance profile compared to the ortho-nitro (2-nitrophenyl, CAS 55218-68-3) and para-nitro (4-nitrophenyl, CAS 55218-69-4) analogs. The study demonstrated that these fragmentation relationships permit easy and unambiguous identification of all nine isomers in this series, providing a mass-spectrometric fingerprint that cannot be replicated by any positional isomer [1].

Mass spectrometry Isomer differentiation Nitrophenylpyridines Electron-impact fragmentation

Molecular Weight Differentiation from Dehydro Barnidipine

CAS 4385-82-4 (2-methyl-4-(3-nitrophenyl)pyridine, MW 214.22 g/mol) is a structurally minimal nitrophenylpyridine fragment that differs fundamentally from the fully esterified barnidipine pyridine analog, Dehydro Barnidipine (CAS 172331-68-9, MW 489.53 g/mol, C₂₇H₂₇N₃O₆), by the absence of the 3,5-dicarboxylate ester groups and the N-benzylpyrrolidinyl side chain [1]. The mass difference of 275.31 Da means these two compounds occupy entirely distinct chromatographic retention time windows and serve non-overlapping analytical purposes: Dehydro Barnidipine is the primary photodegradation/metabolite marker (RRT 1.68 vs. barnidipine), while CAS 4385-82-4 represents a deeper degradation fragment or synthetic intermediate impurity [2]. The four process-related barnidipine impurities (Impurities 1–4) characterized by Cheng et al. (2014) all bear the full 3,5-dicarboxylate ester scaffold with molecular weights in the ~489–550 range, placing CAS 4385-82-4 in a distinct molecular weight class [2].

Reference standard Molecular weight Barnidipine impurities HPLC method development

Photodegradation Pathway and Pyridine Fragment Formation

Dihydropyridine (DHP) calcium channel blockers—including barnidipine, nifedipine, and nitrendipine—universally undergo photochemical oxidation in which the 1,4-dihydropyridine ring is aromatized to the corresponding pyridine derivative. This oxidation represents the primary and often the sole degradation step under natural sunlight exposure [1][2]. Ioele et al. (2010) demonstrated that barnidipine under direct or indirect sunlight undergoes oxidation generating the pyridine derivative as the main photodegradation product, with simultaneous appearance of a new UV absorption peak in the 260–310 nm region characteristic of the pyridine chromophore [1]. While fully esterified pyridine analogs (e.g., Dehydro Barnidipine, CAS 172331-68-9) retain the dicarboxylate side chains, CAS 4385-82-4 represents the minimal core fragment (2-methyl-4-(3-nitrophenyl)pyridine) that may arise under more extensive degradation conditions or as a synthetic byproduct. The HPLC and derivative spectrophotometric methods validated by Ioele et al. enable simultaneous quantification of barnidipine and its pyridinic degradation products, underscoring the analytical need for a certified standard of this specific pyridine fragment [1].

Photostability Degradation product Dihydropyridine oxidation Forced degradation studies

Physicochemical Property Comparison to Demethylated Analog

CAS 4385-82-4 (2-methyl-4-(3-nitrophenyl)pyridine) possesses a calculated polar surface area (PSA) of 58.71 Ų and a molecular weight of 214.22 g/mol, compared to its closest demethylated structural analog, 4-(3-nitrophenyl)pyridine (CAS 4282-48-8), which has a MW of 200.19 g/mol and a lower PSA due to the absence of the methyl substituent . The presence of the 2-methyl group on the pyridine ring not only increases molecular weight by 14.03 Da but also introduces steric and electronic effects that alter chromatographic retention, UV absorption characteristics, and chemical reactivity relative to the non-methylated analog. The PSA difference translates to distinct reversed-phase HPLC retention behavior, making the two compounds chromatographically resolvable despite sharing the same 3-nitrophenyl substitution pattern . This differentiation is critical for laboratories that may stock the more common 4-(3-nitrophenyl)pyridine as a general synthetic building block and need to verify that the correct Barnidipine Impurity 5 standard is used.

Physicochemical properties Polar surface area Chromatographic retention Structural analog comparison

Certified Spectral Data Package vs. Uncharacterized Standards

CAS 4385-82-4 supplied as Barnidipine Impurity 5 is provided with a full characterization data package including MS, ¹H-NMR, and ¹³C-NMR spectral data, compliant with ICH Q3A/Q3B regulatory guidelines for impurity identification in new drug substances and products [1][2]. This is in contrast to generic, uncertified nitrophenylpyridine isomers available from non-specialist chemical suppliers, which typically offer only basic identity confirmation (e.g., ¹H-NMR alone) without regulatory-grade documentation. The Cheng et al. (2014) study established the definitive spectral characterization of the four major barnidipine process impurities, and the same level of characterization rigor is applied to Barnidipine Impurity 5 by specialist reference standard vendors [2]. The product is traceable against pharmacopeial standards (USP or EP) upon request and is suitable for analytical method development, method validation (AMV), quality control (QC) applications, and ANDA/DMF filing support [1].

Reference standard certification Regulatory compliance Spectral characterization ANDA filing

Procurement-Relevant Application Scenarios Based on Evidence


ANDA Filing for Barnidipine Impurity 5 Method Validation

In ANDA submission for generic barnidipine hydrochloride, regulatory authorities require identification, quantification, and control of all impurities present at levels ≥0.10% (or 1.0 mg/day, whichever is lower) per ICH Q3A guidelines [1]. CAS 4385-82-4, as the certified Barnidipine Impurity 5 reference standard, enables accurate HPLC peak assignment for this specific low-MW nitrophenylpyridine fragment (MW 214.22), which elutes in a distinct chromatographic region from the higher-MW process impurities 1–4 (MW ~489–550) characterized by Cheng et al. (2014) [1]. The certified MS, ¹H-NMR, and ¹³C-NMR data package provides the spectral evidence required for impurity structure confirmation in the ANDA chemistry, manufacturing, and controls (CMC) section. Use of this certified standard ensures that the analytical method's system suitability, specificity, and relative response factor for Impurity 5 meet regulatory expectations, a function that cannot be fulfilled by generic nitrophenylpyridine isomers lacking characterization documentation [2].

Forced Degradation and Photostability Studies per ICH Q1B

Photostability testing of barnidipine drug substance and finished product under ICH Q1B conditions requires identification and monitoring of photodegradation products. Ioele et al. (2010) demonstrated that barnidipine under natural sunlight undergoes oxidation to generate the pyridine derivative as the main photodegradation product, with a characteristic UV absorption shift to the 260–310 nm region [1]. CAS 4385-82-4, representing the core 2-methyl-4-(3-nitrophenyl)pyridine fragment, serves as an authentic reference marker for tracking advanced or secondary photodegradation beyond the primary Dehydro Barnidipine (RRT 1.68) product. Mass spectrometric differentiation from ortho- and para-nitro isomers (established by Kuznetsov et al., 1987) ensures that the correct meta-nitro degradation fragment is identified, avoiding false-positive or false-negative peak assignments during photostability method validation [2].

LC-MS/MS Identification of Trace Nitrophenylpyridine Degradants

For laboratories developing multi-analyte LC-MS/MS methods for dihydropyridine CCB impurity profiling, the unambiguous mass spectrometric identification of positional isomers is essential. The electron-impact fragmentation study of nine monomethyl-substituted nitrophenylpyridines by Kuznetsov et al. (1987) provides the foundational reference data that enables laboratories to distinguish CAS 4385-82-4 (meta-nitro) from its ortho-nitro (CAS 55218-68-3) and para-nitro (CAS 55218-69-4) isomers based on characteristic fragment ion abundance ratios [1]. The molecular weight difference (214.22 vs. 489.53 for Dehydro Barnidipine) and distinct PSA (58.71 Ų) further ensure chromatographic separation from other barnidipine-related impurities. Procurement of the authentic CAS 4385-82-4 standard is a prerequisite for establishing these isomer-specific MS/MS transitions in the analytical method [2].

Synthetic Process Development and Oxidative Side-Reaction Monitoring

During barnidipine hydrochloride process development, oxidative dehydrogenation of the 1,4-dihydropyridine intermediate can generate pyridine-type byproducts. The Cheng et al. (2014) study identified and characterized four major process impurities (Impurities 1–4), but noted that the dehydrogenation pathway is a recognized degradation route for DHP compounds [1]. CAS 4385-82-4, as the simplest nitrophenylpyridine fragment bearing only the 2-methyl and 3-nitrophenyl substituents without the 3,5-dicarboxylate ester groups, can serve as a marker for advanced oxidative degradation or side-reactions during synthetic process optimization. Its distinct molecular weight (214.22) and mass spectral signature (per Kuznetsov et al., 1987 [2]) allow process chemists to monitor its formation and differentiate it from the desired dihydropyridine intermediates and the fully esterified pyridine analogs, supporting process control strategies and specification setting.

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